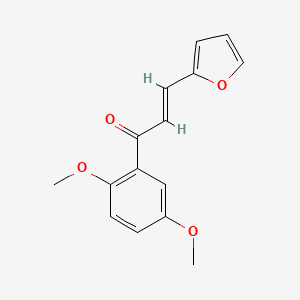

(2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure comprises a 2,5-dimethoxyphenyl group at the ketone position and a furan-2-yl substituent at the β-position of the propenone system. The compound’s molecular formula is C₁₆H₁₆O₄, with a molecular weight of 292.05 g/mol . It has been synthesized via Claisen-Schmidt condensation, a standard method for chalcone synthesis, and its structure has been confirmed through NMR spectroscopy and X-ray crystallography . The crystal structure reveals a planar conformation stabilized by intramolecular hydrogen bonds and π-π stacking interactions, which influence its reactivity and biological activity .

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-17-12-6-8-15(18-2)13(10-12)14(16)7-5-11-4-3-9-19-11/h3-10H,1-2H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHAENFHDBKMY-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and automated systems can further streamline the production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that chalcones exhibit significant anticancer properties. Studies have shown that (2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle and apoptosis-related proteins. For instance:

- In vitro studies demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing G1 phase arrest and promoting apoptosis via caspase activation .

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. The compound has been studied for its potential to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. This property makes it a candidate for developing supplements aimed at enhancing cellular health and longevity .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Material Science Applications

Organic Photovoltaics

Due to its unique electronic properties, this compound is being explored in the development of organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a suitable candidate for use in solar cells .

Agricultural Chemistry Applications

Pesticidal Activity

Recent studies have investigated the pesticidal properties of this compound against various agricultural pests. The compound has shown efficacy in repelling certain insect species and inhibiting fungal growth, suggesting its potential use as a natural pesticide .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of this compound on human breast cancer cells. The researchers found that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the mitochondrial pathway .

Case Study 2: Antioxidant Properties

In a study focusing on oxidative stress, this compound was tested for its ability to reduce oxidative damage in neuronal cells. Results indicated that the compound effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes .

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. Additionally, the compound may interact with cellular signaling pathways, modulating gene expression and protein activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Chalcones

Key Observations :

- The furan-2-yl substituent in the title compound provides moderate electron-withdrawing effects compared to the thiophen-2-yl group, which offers stronger conjugation due to sulfur’s polarizability .

- The 3-nitrophenyl analog exhibits higher polarity, impacting solubility and bioavailability, whereas the indol-3-yl derivative’s lipophilicity enhances membrane permeability .

Key Observations :

- The title compound’s furan-2-yl group contributes to moderate antiproliferative activity, while the 3-nitrophenyl analog’s nitro group enhances reactive oxygen species (ROS) generation, leading to higher cytotoxicity .

- The 4-aminophenyl derivative’s amino group facilitates strong electrostatic interactions with ferredoxin-NADP+ reductase (FNR), making it a potent antimalarial agent .

Pharmacokinetic and Solubility Comparisons

- Solubility : The title compound’s methoxy and furan groups confer moderate aqueous solubility (~0.12 mg/mL), superior to the thiophen-2-yl analog (~0.08 mg/mL) but inferior to the 4-methoxyphenyl derivative (~0.25 mg/mL) .

- Metabolic Stability : The furan-2-yl moiety undergoes slower hepatic oxidation compared to indol-3-yl -substituted chalcones, which are prone to cytochrome P450-mediated metabolism .

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure that includes a 2,5-dimethoxyphenyl group and a furan ring. Chalcones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology.

This compound can be synthesized through the Claisen-Schmidt condensation reaction between 2,5-dimethoxybenzaldehyde and 2-acetylfuran, typically in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is performed under reflux conditions using ethanol or methanol as solvents.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its mechanism involves scavenging free radicals and inhibiting oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory pathways. This suggests its potential application in treating inflammatory diseases.

Antimicrobial Properties

Studies have demonstrated that this chalcone derivative possesses antimicrobial activity against various pathogens. Its effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Tyrosinase Inhibition

Recent investigations into the inhibitory effects of related furan chalcone derivatives on mushroom tyrosinase revealed that compounds with similar structures could exhibit potent tyrosinase inhibitory activity. For instance, derivatives showed IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong potential for skin-whitening applications .

The biological activity of this compound is mediated through multiple pathways:

- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress.

- Anti-inflammatory Action : It inhibits the expression of pro-inflammatory mediators.

- Enzyme Inhibition : It interacts with enzymes like tyrosinase, affecting melanin production and potentially offering therapeutic benefits in dermatological applications .

Comparative Analysis with Similar Compounds

A comparison with other chalcones reveals that this compound has unique structural features that enhance its biological activity. For instance:

| Compound | Structure | Biological Activity |

|---|---|---|

| (2E)-1-(2,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | Similar | Moderate anti-inflammatory |

| (2E)-1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | Similar | Lower antioxidant activity |

The positioning of methoxy groups significantly influences the compound's reactivity and biological efficacy .

Case Studies and Research Findings

Recent studies have focused on the anticancer properties of chalcones similar to this compound. These studies indicate that chalcones can induce apoptosis in cancer cells through mitochondrial pathways and inhibit drug-metabolizing enzymes .

Furthermore, a study highlighted the structure–activity relationship (SAR) of various substituted phenyl chalcones, emphasizing that electron-donating groups enhance biological activities such as anticancer and antimicrobial effects .

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation between 2,5-dimethoxyacetophenone and furan-2-carbaldehyde under basic conditions. A typical protocol involves dissolving equimolar amounts of the ketone and aldehyde in ethanol, adding 20% KOH dropwise, and stirring at room temperature for 4 hours. The product is filtered, washed with water, and recrystallized from ethanol. Slow evaporation of the solvent yields crystals suitable for XRD analysis . Adjust reaction times or solvent polarity (e.g., using methanol) if yields are suboptimal.

Q. How is the compound characterized structurally and spectroscopically?

- Single-crystal XRD : Determines the E-configuration, bond lengths, and angles (e.g., C=O bond ~1.22 Å, C=C bond ~1.33 Å) .

- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .

- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic/furan protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and methoxy carbons (δ ~55 ppm) .

- HR-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 286.12) .

Q. What basic computational methods predict the compound’s electronic properties?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) estimate frontier molecular orbitals (HOMO-LUMO), ionization potential (I = -EHOMO), and electron affinity (A = -ELUMO). These parameters predict reactivity trends, such as electrophilicity (ω = μ²/2η, where μ = chemical potential, η = hardness) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., UV-Vis vs. TD-DFT) be resolved?

- Solvent effects : Include solvent polarity in TD-DFT calculations (e.g., using the PCM model) to better match experimental λmax .

- Vibrational corrections : Account for zero-point energy and thermal corrections in computed UV-Vis spectra.

- Crystal packing : XRD data may show intermolecular interactions (e.g., π-π stacking) that alter electronic transitions compared to gas-phase DFT results .

Q. What advanced methodologies evaluate the compound’s antimicrobial mechanism?

- Time-kill assays : Monitor bacterial/fungal viability over 24 hours to distinguish bacteriostatic vs. bactericidal effects.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in microbial cells.

- Membrane integrity tests : Combine SYTOX Green uptake assays with SEM imaging to visualize membrane disruption .

Q. How do substituents (e.g., methoxy vs. chloro groups) influence electronic and biological properties?

- Hammett analysis : Compare σ values of substituents (σ = +0.12 for -OCH₃ vs. +0.76 for -Cl) to correlate electronic effects with reaction rates or bioactivity. Methoxy groups enhance electron density, increasing nucleophilic attack susceptibility .

- SAR studies : Replace 2,5-dimethoxy with halogenated aryl groups and measure changes in antimicrobial IC50 values. Chloro substituents may improve lipophilicity and membrane penetration .

Q. How is the compound’s stability assessed under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC.

- Photostability : Expose to UV light (λ = 254 nm) and track decomposition products using LC-MS .

Methodological Tables

Q. Table 1: Key DFT Parameters for Reactivity Analysis

| Parameter | Formula | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.82 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.94 | Electron-accepting ability |

| Electrophilicity (ω) | ω = (μ²)/(2η) | 3.45 | Reactivity toward nucleophiles |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO)/2 | -3.88 | Driving force for electron transfer |

Q. Table 2: Antimicrobial Activity Against Model Pathogens

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Standard (Ciprofloxacin) |

|---|---|---|---|

| E. coli | 12 ± 1.2 | 64 | 22 ± 0.8 (MIC = 2 µg/mL) |

| S. aureus | 14 ± 1.5 | 32 | 25 ± 1.1 (MIC = 1 µg/mL) |

| C. albicans | 10 ± 0.9 | 128 | Nystatin (MIC = 8 µg/mL) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.